

Characterization of m-PEG5-Tos Conjugates Using NMR: A Comparative Guide

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Compound of Interest

Compound Name: *m*-PEG5-Tos

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For researchers, scientists, and drug development professionals, precise characterization of PEGylated compounds is critical for ensuring purity, consistency, and efficacy in therapeutic applications. This guide provides a comparative analysis of **m-PEG5-Tos** (monomethoxy-pentaethylene glycol-tosylate) characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data for related m-PEG_n-Tos conjugates.

This document outlines the characteristic ¹H and ¹³C NMR spectral data for **m-PEG5-Tos** and compares it with other tosylated PEG linkers of varying lengths. Detailed experimental protocols for sample preparation and NMR data acquisition are also provided to facilitate reproducible results.

Comparative Analysis of m-PEG_n-Tos Conjugates by NMR

The chemical structure of m-PEG_n-Tos conjugates gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The key structural features that can be identified and quantified are the terminal methoxy group (m-), the repeating ethylene glycol units (-PEG_n-), and the tosylate group (-Tos).

¹H NMR Spectral Data

The ¹H NMR spectrum provides distinct signals for the protons in different chemical environments within the m-PEG_n-Tos molecule. The table below summarizes the expected

chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for **m-PEG5-Tos** and related conjugates.

Compound	Methoxy (CH ₃ O-)	PEG Backbone (- OCH ₂ CH ₂ O-)	-CH ₂ -OTs	Aromatic (Tos)	Aryl-CH ₃ (Tos)
m-PEG3-Tos	~3.38 (s, 3H)	~3.64 (m, 8H)	~4.16 (t, 2H)	~7.35 (d, 2H), ~7.80 (d, 2H)	~2.45 (s, 3H)
m-PEG4-Tos	~3.38 (s, 3H)	~3.64 (m, 12H)	~4.16 (t, 2H)	~7.35 (d, 2H), ~7.80 (d, 2H)	~2.45 (s, 3H)
m-PEG5-Tos	~3.38 (s, 3H)	~3.64 (m, 16H)	~4.16 (t, 2H)	~7.35 (d, 2H), ~7.80 (d, 2H)	~2.45 (s, 3H)
m-PEG6-Tos	~3.38 (s, 3H)	~3.64 (m, 20H)	~4.16 (t, 2H)	~7.35 (d, 2H), ~7.80 (d, 2H)	~2.45 (s, 3H)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. s = singlet, t = triplet, d = doublet, m = multiplet. The integration value corresponds to the number of protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum offers complementary information for structural verification. The key carbon signals for **m-PEG5-Tos** are outlined below.

Assignment	Chemical Shift (δ , ppm)
Aryl-CH ₃ (Tos)	~21.6
Methoxy (CH ₃ O-)	~59.0
PEG Backbone (-OCH ₂ CH ₂ O-)	~69.0 - 71.0
-CH ₂ -OTs	~68.7
Aromatic (Tos)	~127.9, ~129.8
Aromatic C-S (Tos)	~132.9
Aromatic C-O (Tos)	~144.8

Experimental Protocols

Reproducible and high-quality NMR data is contingent on standardized experimental procedures.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the m-PEGn-Tos conjugate.
- **Solvent Selection:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.
- **Sample Filtration:** If any particulate matter is visible, filter the sample through a small plug of glass wool into a clean NMR tube to prevent shimming issues and line broadening.

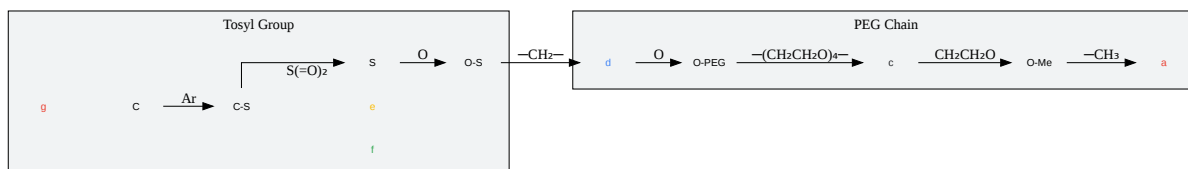
NMR Data Acquisition

- **Instrument:** A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for the overlapping protons in the PEG backbone.

- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse sequence is typically sufficient.
 - Number of Scans: 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio.
 - Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
 - Acquisition Time: An acquisition time of 2-4 seconds is standard.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): A relaxation delay of 2 seconds is appropriate.

Visualization of m-PEG5-Tos Structure and NMR Assignment

The following diagram illustrates the chemical structure of **m-PEG5-Tos** with key protons and carbons labeled for correlation with the NMR data.

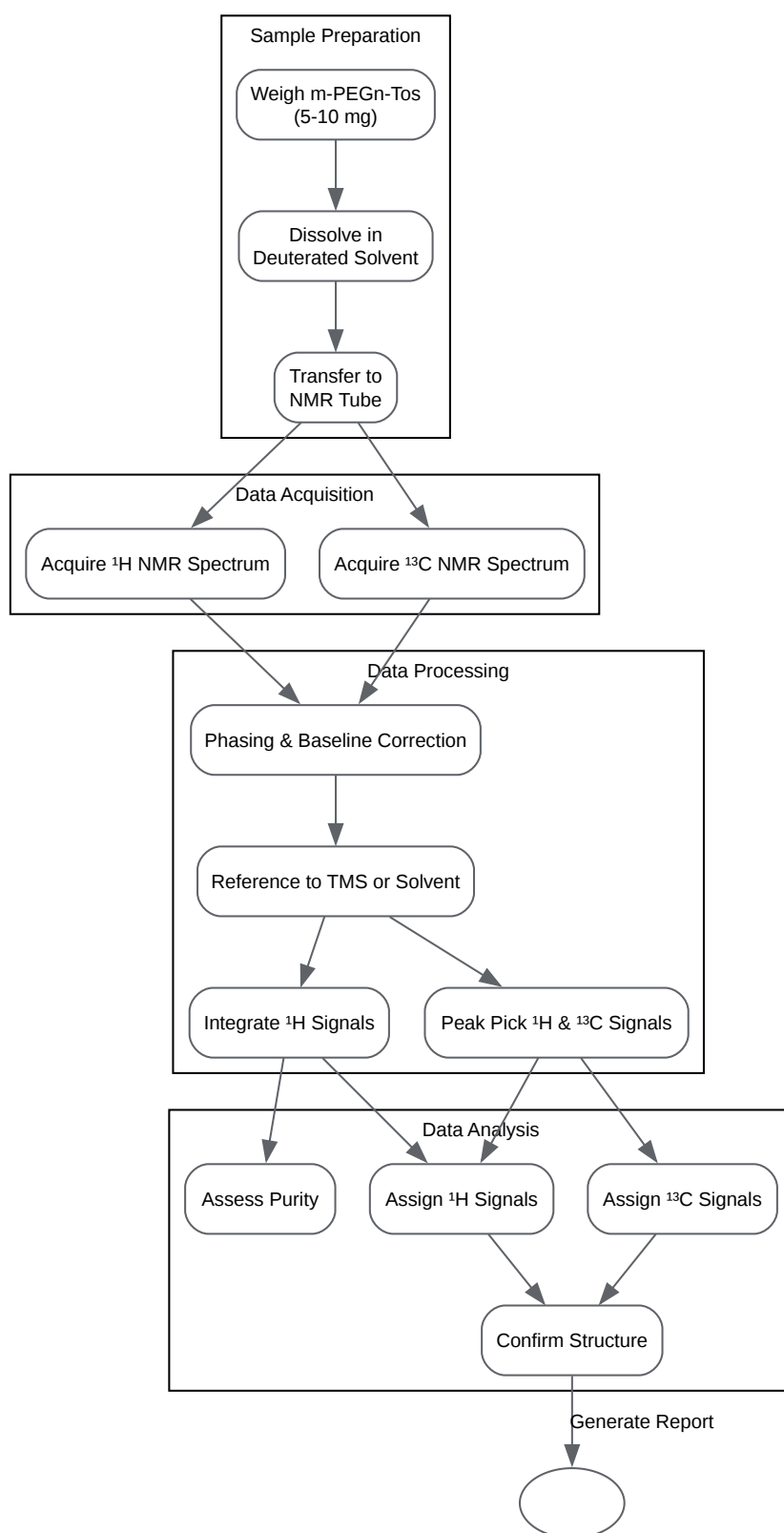


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Caption: Chemical structure of **m-PEG5-Tos** with key proton groups labeled for NMR assignment.

Logical Workflow for NMR Characterization

The process of characterizing m-PEGn-Tos conjugates using NMR follows a systematic workflow to ensure accurate structural elucidation and purity assessment.



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Caption: Workflow for the characterization of m-PEGn-Tos conjugates by NMR spectroscopy.

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